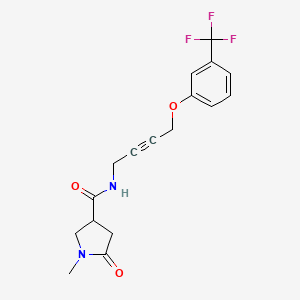
1-Methyl-5-oxo-N-(4-(3-(Trifluormethyl)phenoxy)but-2-in-1-yl)pyrrolidin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese: Forscher haben synthetische Wege entwickelt, um auf TFM-haltige Verbindungen zuzugreifen. Beispielsweise beinhaltet die Synthese unserer Verbindung die Reaktion eines bestimmten Vorläufers mit 4-Methylbenzoat und MTBE .
Antibakterielle Aktivität
Die TFM-Gruppe hat sich bei antibakteriellen Wirkstoffen als vielversprechend erwiesen. Forscher haben Derivate mit unterschiedlichen Substituenten (z. B. N’-Et, N’-H, N’-Ph) synthetisiert und ihre antibakteriellen Eigenschaften bewertet . Die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) kann die Wirkstoffentwicklung leiten.
Anti-HIV-Forschung
Indolderivate, die einige strukturelle Merkmale mit unserer Verbindung teilen, wurden auf ihr Anti-HIV-Potenzial untersucht. Molekular-Docking-Studien können Interaktionen mit viralen Proteinen aufzeigen .
Neurotoxizitätsbewertung
In einer neuartigen Studie wurde ein Pyrazolinderivat (ähnlich unserer Verbindung) auf sein neurotoxisches Potenzial untersucht. Forscher haben seine Auswirkungen auf die Acetylcholinesterase (AChE)-Aktivität und die Malondialdehyd (MDA)-Spiegel im Gehirn untersucht . Das Neurotoxizitätsprofil unserer Verbindung erfordert eine Untersuchung.
Wirkmechanismus
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs , which could influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing trifluoromethyl groups have been associated with various pharmacological activities , suggesting that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability of drugs , which could impact the bioavailability of this compound.
Result of Action
The trifluoromethyl group has been associated with various pharmacological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-methyl-5-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-22-11-12(9-15(22)23)16(24)21-7-2-3-8-25-14-6-4-5-13(10-14)17(18,19)20/h4-6,10,12H,7-9,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIKKPNBURHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
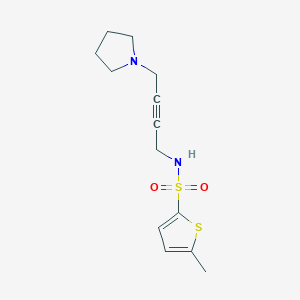

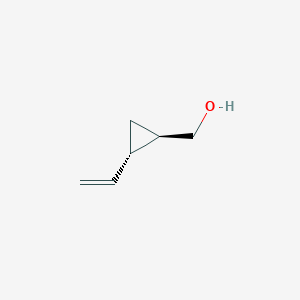
![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)
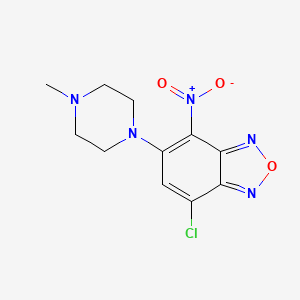
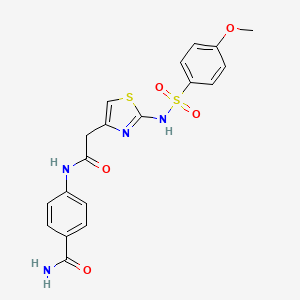
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)
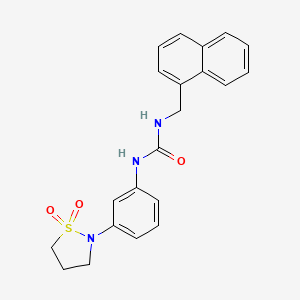
![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)


![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)

